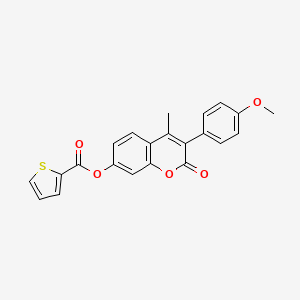

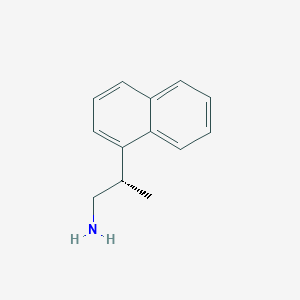

2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

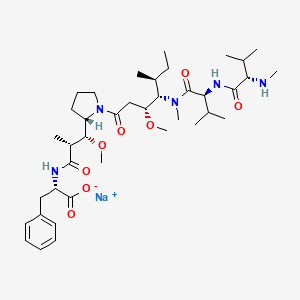

“2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic structure in naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, and uric acids . Pyrimidine derivatives have been found to have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrimidine derivatives can be synthesized from α-methyl or α-methylene ketones via a palladium-catalyzed reaction .Scientific Research Applications

Molecular Structure Analysis

Research on dissymmetric compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties reveals unusual molecular conformations due to intramolecular interactions. These studies help understand the structural dynamics that influence the chemical behavior of pyrimidine derivatives, which could be relevant for designing molecules with specific properties (Avasthi et al., 2003).

Synthesis and Antiviral Activity

The synthesis of 6-hydroxypyrimidines substituted at various positions has shown that these compounds can be converted to phosphonic acids, displaying antiviral activity against herpes and retroviruses. This suggests potential applications in antiviral drug development, where pyrimidine derivatives play a crucial role (Holý et al., 2002).

Cyclopalladation of Pyrimidine Derivatives

Research into the cyclopalladation of 2-phenoxypyridine and related compounds has led to the synthesis of new cyclometallated compounds. This process is essential for developing catalytic systems and materials with unique electronic properties, underscoring the versatility of pyrimidine derivatives in materials chemistry (Geest et al., 1999).

Vibrational Spectral Analysis for Drug Candidates

The vibrational spectral analysis of pyrimidine derivatives has provided insights into their molecular stability, charge delocalization, and potential nonlinear optical behavior. These properties are crucial for the development of chemotherapeutic agents, highlighting the compound's utility in medicinal chemistry (Alzoman et al., 2015).

Post-Macrocyclization Functionalizations

Diversely functionalized oxacalix[2]arene[2]pyrimidines have been synthesized, demonstrating the utility of post-macrocyclization pathways. This research opens avenues for creating molecules with tailored properties for applications in drug development and material science (Van Rossom et al., 2008).

Safety and Hazards

While specific safety data for “2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine” was not found, similar compounds such as “4-METHYL-2-(METHYLSULFANYL)PYRIMIDINE” and “2-Methylsulfonyl-4,6-dimethoxypyrimidine” have safety data sheets available that indicate potential hazards such as skin and eye irritation, and respiratory irritation .

Future Directions

Pyrimidine derivatives, including “2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine”, have a great potential in the search for new biologically active compounds due to their broad spectrum of biological activity . Future research could focus on exploring the diverse synthetic possibilities of the pyrimidine ring to develop new compounds with different biological profiles .

properties

IUPAC Name |

2-methylsulfanyl-4,6-bis(phenylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S3/c1-20-17-18-15(21-13-8-4-2-5-9-13)12-16(19-17)22-14-10-6-3-7-11-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXDEYJORINLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)